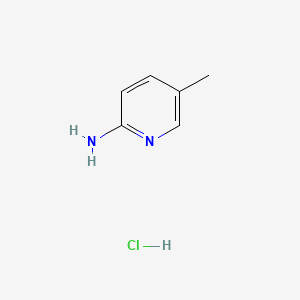

5-Methyl-pyridin-2-ylamine hydrochloride

Description

Significance of Aminopyridine Scaffolds in Modern Chemical Science

Among the myriad of pyridine (B92270) derivatives, aminopyridines represent a particularly important class of compounds. The presence of an amino group on the pyridine ring significantly influences the molecule's electronic properties and reactivity, making it a valuable building block, or synthon, in organic synthesis. This functional group provides a reactive site for a wide range of chemical transformations, allowing for the construction of more complex molecular architectures.

The significance of the aminopyridine scaffold is most pronounced in the realm of medicinal chemistry. dovepress.com The nitrogen atom in the pyridine ring, along with the amino group, can participate in hydrogen bonding and other non-covalent interactions with biological targets such as enzymes and receptors. nih.gov This ability to form specific interactions is a critical factor in the design of effective therapeutic agents. Consequently, the aminopyridine core is found in numerous FDA-approved drugs with diverse pharmacological activities. nih.govdovepress.com These applications span a wide range of disease areas, demonstrating the scaffold's privileged status in drug discovery and development. nih.govdovepress.comajoch.org

| Drug Name | Therapeutic Use |

|---|---|

| Isoniazid | Antitubercular |

| Omeprazole | Antiulcer |

| Abiraterone | Anticancer (Prostate) |

| Piroxicam | Anti-inflammatory (Arthritis) |

| Delavirdine | Antiviral (HIV/AIDS) |

| Tacrine | Anti-Alzheimer's |

| Pyridostigmine | Myasthenia Gravis Treatment |

Contextualization of 5-Methyl-pyridin-2-ylamine hydrochloride in Heterocyclic Research

This compound is a specific derivative within the broader family of aminopyridines. As a hydrochloride salt, it exhibits increased water solubility and stability compared to its free base form, 5-Methyl-pyridin-2-ylamine, which is advantageous for its use in various chemical reactions and applications. In the context of heterocyclic research, this compound is primarily valued as a key intermediate and starting material. google.comchemicalbook.com Its structure, featuring a reactive amino group at the 2-position and a methyl group at the 5-position, allows for regioselective functionalization, guiding the synthesis towards specific structural outcomes.

Researchers utilize 5-Methyl-pyridin-2-ylamine as a precursor for the synthesis of more elaborate heterocyclic systems, including agrochemicals like herbicides and novel compounds with potential biological activities. google.comchesci.com For instance, it serves as a building block in the synthesis of substituted pyrazole (B372694) derivatives, a class of compounds known for a wide range of bioactivities. chesci.com The strategic placement of the methyl and amino groups on the pyridine ring makes it an important component in the toolkit of synthetic chemists aiming to construct complex, multi-ring structures.

| Property | Value |

|---|---|

| CAS Number | 1603-41-4 |

| Molecular Formula | C₆H₈N₂ |

| Molecular Weight | 108.14 g/mol |

| Melting Point | 76-77 °C |

| Boiling Point | 227 °C |

| Synonyms | 6-Amino-3-picoline, 2-Amino-5-picoline |

Scope and Research Objectives for this compound Investigations

The ongoing research involving this compound is driven by several key objectives that underscore its importance in synthetic and medicinal chemistry. The primary goals of these investigations are multifaceted and focus on leveraging the compound's unique chemical properties.

Key Research Objectives:

Development of Novel Synthetic Methodologies: A significant area of research is dedicated to discovering more efficient, cost-effective, and environmentally friendly methods for the synthesis of 5-Methyl-pyridin-2-ylamine and its derivatives. google.comchemicalbook.comprepchem.com This includes exploring new catalysts and reaction conditions to improve yield and purity.

Synthesis of Bioactive Molecules: The compound is extensively used as a starting material for the creation of novel heterocyclic compounds. chesci.com Research is focused on designing and synthesizing new molecules with potential therapeutic applications, such as antibacterial, antifungal, and anti-inflammatory agents, by incorporating the 5-methyl-2-aminopyridine scaffold. nih.govajoch.org

Elucidation of Reaction Pathways: Investigations into the reactivity of this compound aim to understand the mechanisms of its chemical transformations. This knowledge is crucial for controlling reaction outcomes and for the rational design of complex synthetic routes.

Application in Agrochemicals: There is continued interest in using this compound as a precursor for the development of new agrochemicals. google.com Research objectives include the synthesis of novel herbicides and fungicides that are more effective and have improved environmental profiles.

Creation of Chemical Libraries: The compound serves as a versatile scaffold for combinatorial chemistry, enabling the generation of large libraries of related compounds. These libraries are then screened for biological activity, accelerating the process of drug discovery and the identification of new lead compounds.

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-methylpyridin-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2.ClH/c1-5-2-3-6(7)8-4-5;/h2-4H,1H3,(H2,7,8);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJMIBVIERHDCHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization

Established Synthetic Pathways to 2-Aminopyridine (B139424) Derivatives

The synthesis of the 2-aminopyridine scaffold, a vital structural motif in pharmaceuticals and materials science, is well-established. patsnap.com These compounds serve as precursors for a wide array of more complex heterocyclic systems. nih.gov Historically and currently, several key methodologies are employed for their preparation.

One of the most classic methods is the Chichibabin reaction , which involves the direct amination of pyridine (B92270) using sodium amide (sodamide) in an inert solvent like xylene or toluene. patsnap.comgoogle.com This reaction, however, can suffer from issues with regioselectivity and may require harsh conditions, including elevated temperatures and pressures. google.comgoogle.com

Another prevalent approach is the nucleophilic substitution of a leaving group, typically a halogen, at the 2-position of the pyridine ring. nih.gov 2-halopyridines (fluoro, chloro, bromo, or iodo) can react with various nitrogen nucleophiles. These reactions often require high temperatures, transition metal catalysts (such as palladium in Buchwald-Hartwig aminations or copper-based catalysts), or the use of highly reactive lithiated amines to proceed efficiently. nih.gov

More contemporary methods focus on multicomponent reactions (MCRs) , which offer a streamlined approach to constructing substituted 2-aminopyridines in a single step from simple starting materials. nih.govresearchgate.net These reactions are prized for their efficiency and ability to generate diverse molecular structures. For instance, a one-pot reaction using enaminones, malononitrile (B47326), and primary amines under solvent-free conditions has been developed for the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives. nih.govresearchgate.net

The table below summarizes some of these general synthetic strategies.

Table 1: Established Synthetic Methodologies for 2-Aminopyridine Derivatives| Methodology | Description | Key Reagents/Conditions | Reference(s) |

|---|---|---|---|

| Chichibabin Reaction | Direct amination of the pyridine ring. | Sodium amide (NaNH₂), inert solvent (xylene), high temperature/pressure. | google.com, patsnap.com |

| Nucleophilic Substitution | Displacement of a leaving group (e.g., halogen) at the C2 position by an amine. | 2-halopyridines, amines, often with Pd or Cu catalysts. | nih.gov |

| Multicomponent Reactions | One-pot synthesis from multiple starting materials to build the pyridine ring. | e.g., Enaminones, malononitrile, primary amines; often catalyst-free or with simple catalysts. | nih.gov, |

| Pyridinium (B92312) Salt Activation | Activation of the pyridine ring towards nucleophilic attack by forming a pyridinium salt. | 2-mercaptopyridine, 1,2-dibromoethane, followed by reaction with amines. | nih.gov |

Targeted Synthesis of 5-Methyl-pyridin-2-ylamine hydrochloride

The specific synthesis of 5-Methyl-pyridin-2-ylamine, which is subsequently converted to its hydrochloride salt, leverages and refines the general principles outlined above. The primary challenge lies in achieving regioselectivity, directing the amino group to the C2 position of the 3-methylpyridine (B133936) core.

A common industrial approach involves the Chichibabin reaction using 3-methylpyridine (β-picoline) and sodamide. google.com The reaction is typically conducted in an inert medium like xylene under pressure, leading to a mixture of isomers, primarily 2-amino-5-methylpyridine (B29535) and 2-amino-3-methylpyridine (B33374), which must then be separated by fractional distillation. google.com

A more regioselective route has been developed to overcome the isomeric separation issues inherent in the direct amination of 3-methylpyridine. google.comnih.gov This process begins with the oxidation of 3-methylpyridine to its corresponding N-oxide.

The key to a high-yield synthesis of 5-Methyl-pyridin-2-ylamine is controlling the position of amination. The direct amination of 3-methylpyridine is complicated by the activating effect of the methyl group, which can direct the incoming amino group to both the C2 and C6 positions.

A significantly more regioselective method involves the use of 3-methyl-pyridine 1-oxide as a precursor. google.comnih.gov Reacting the N-oxide with an electrophilic compound (such as thionyl chloride, phosgene, or benzenesulfonyl chloride) and a trialkylamine generates a reactive intermediate. This intermediate, an N-alkoxy- or N-acyloxypyridinium salt, directs subsequent nucleophilic attack preferentially to the C2 position. A subsequent rearrangement and hydrolysis or further reaction sequence yields the desired 2-amino-5-methylpyridine with high isomeric purity, containing only small amounts of the 2-amino-3-methylpyridine isomer. google.com For example, a crude mixture containing the intermediate trimethyl-(5-methyl-pyridin-2-yl)-ammonium chloride can be heated with hydrobromic acid to yield the final product. google.com

Another strategy involves the dealkylation of a 2-alkylamino-5-methylpyridine. For instance, 2-butylamino-5-methylpyridine hydrobromide can be dealkylated by heating with hydrobromic acid, yielding 2-amino-5-methylpyridine with high efficiency. prepchem.com

The development of advanced precursors is central to modern, regioselective synthetic routes. A pivotal intermediate is the trimethyl-(5-methyl-pyridin-2-yl)-ammonium chloride salt. google.comnih.gov

The synthesis of this precursor is achieved through a multi-step, one-pot process:

N-Oxide Formation: 3-methylpyridine is oxidized to 3-methyl-pyridine 1-oxide.

Activation and Amination: The 3-methyl-pyridine 1-oxide is reacted with a trialkylamine (like trimethylamine) and an electrophilic activating agent (like thionyl chloride). google.com This forms the key ammonium (B1175870) salt intermediate in situ.

Conversion: This crude intermediate is then converted to 2-amino-5-methylpyridine, for example, by heating with aqueous hydrogen bromide. google.com

The final step to obtain the target compound involves treating the free base, 2-amino-5-methylpyridine, with hydrochloric acid to precipitate the hydrochloride salt. google.com

Table 2: Selected Synthetic Route for 2-Amino-5-methylpyridine

| Step | Starting Material | Reagents | Intermediate/Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | 3-methyl-pyridine 1-oxide | Trimethylamine, Thionyl Chloride | Trimethyl-(5-methyl-pyridin-2-yl)-ammonium chloride (crude) | Not isolated | google.com |

| 2 | Crude Ammonium Salt | 48% Hydrogen Bromide, Pyridine, Heat (210-220°C) | 2-amino-5-methylpyridine | 86-95% | google.com |

| 3 | 2-butylamino-5-methylpyridine hydrobromide | Hydrobromic acid, Heat (165°C) | 2-amino-5-methylpyridine | 91.9% | prepchem.com |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyridine derivatives to reduce environmental impact. researchgate.netnih.gov While specific studies on the green synthesis of this compound are not extensively detailed, general strategies for pyridine synthesis can be applied. These include the use of multicomponent one-pot reactions, environmentally benign solvents or solvent-free conditions, and energy-efficient techniques like microwave or ultrasonic irradiation. researchgate.netnih.govnih.gov

For example, iron-catalyzed cyclization reactions have been developed for the green synthesis of substituted pyridines, avoiding more toxic catalysts. The use of enaminones as precursors in solvent-free multicomponent reactions also represents a cleaner synthetic route for aminopyridines. nih.gov Applying these concepts could involve developing a catalyst-free, one-pot synthesis for 5-Methyl-pyridin-2-ylamine or exploring the use of greener solvents and reagents in the established N-oxide pathway.

Industrial and Large-Scale Synthesis Considerations

For the synthesis of this compound to be viable on an industrial scale, factors such as cost-effectiveness, process safety, yield, and waste reduction are paramount. google.com The patented process starting from 3-methyl-pyridine 1-oxide is advantageous for large-scale production because it provides high yield and isomeric purity, minimizing the need for costly and difficult separation of isomers. google.comnih.gov

Processes designed for industrial application often aim for a "single pot" synthesis where multiple steps are carried out in the same reactor, reducing handling, solvent use, and potential for product loss. google.com The conversion of the crude ammonium salt intermediate directly to the final product without isolation is an example of this efficiency. google.com Furthermore, considerations for large-scale synthesis include the recovery and reuse of solvents and reagents, such as the pyridine used in some dealkylation reactions, and minimizing the generation of hazardous effluents. prepchem.comgoogle.com Modifications to existing literature procedures are often necessary to improve safety and efficiency for large-scale operations. tandfonline.com

Reactivity and Reaction Chemistry of 5 Methyl Pyridin 2 Ylamine Hydrochloride

Electrophilic and Nucleophilic Reactions of the Pyridine (B92270) Ring

The pyridine ring in 5-methyl-pyridin-2-ylamine is activated towards electrophilic substitution due to the combined electron-donating effects of the amino and methyl groups. These groups direct incoming electrophiles primarily to the positions ortho and para relative to their own locations. The amino group at C-2 strongly activates the C-3 and C-5 positions. The methyl group at C-5 further enhances the reactivity of the ring.

In acidic conditions, such as when the compound is in its hydrochloride form, the situation is more complex. The endocyclic pyridine nitrogen is typically the most basic site and becomes protonated. This protonation leads to the formation of a pyridinium (B92312) ion, which deactivates the ring towards electrophilic attack. However, reactions can still proceed, often requiring more forcing conditions. For instance, in the nitration of 2-aminopyridine (B139424), the main product is the 5-nitro derivative, suggesting that even with protonation, a degree of reactivity is retained and directed by the amino group.

The pyridine nitrogen of 5-methyl-pyridin-2-ylamine can also act as a nucleophile. This is particularly evident in reactions with electrophiles that lead to the formation of fused heterocyclic systems. A notable example is the synthesis of imidazo[1,2-a]pyridines, where the endocyclic nitrogen attacks an α-haloketone in the initial step of the cyclization. The electron-donating methyl group at the 5-position enhances the nucleophilicity of the pyridine nitrogen compared to unsubstituted 2-aminopyridine.

Transformations Involving the Primary Amine Functionality

The exocyclic primary amine group is a key site of reactivity, readily undergoing a variety of chemical transformations.

The primary amino group of 5-methyl-pyridin-2-ylamine is nucleophilic and can be readily acylated and alkylated.

Acylation is commonly achieved using acylating agents like acetic anhydride (B1165640) or acyl chlorides, often in the presence of a base such as pyridine to neutralize the acid byproduct. This reaction results in the formation of the corresponding N-acyl derivative, for example, N-(5-methylpyridin-2-yl)acetamide. The acylation can serve to protect the amino group or to introduce new functional moieties.

Alkylation can be performed using alkyl halides, such as methyl iodide. The reaction typically proceeds via nucleophilic attack of the amine on the alkyl halide, leading to the formation of secondary and, potentially, tertiary amines. To achieve selective mono-methylation, the amine may first be converted to an N-trifluoroacetyl derivative, which is then alkylated, followed by removal of the protecting group.

The table below summarizes typical conditions for these transformations.

| Transformation | Reagent(s) | Typical Conditions | Product Type |

| Acylation | Acetic Anhydride (Ac₂O), Pyridine | Room temperature | N-acyl-5-methyl-2-aminopyridine |

| Alkylation | Methyl Iodide (CH₃I), Base (e.g., K₂CO₃) | Heating in a solvent like DMF | N-methyl- and N,N-dimethyl-5-methyl-2-aminopyridine |

The primary amine is a versatile precursor for the synthesis of more complex molecular architectures, including Schiff bases and fused heterocycles.

Schiff Base Formation: 5-Methyl-pyridin-2-ylamine readily condenses with aldehydes and ketones to form imines, commonly known as Schiff bases. The reaction is typically carried out by refluxing equimolar amounts of the amine and the carbonyl compound in a suitable solvent like ethanol, often with a catalytic amount of acid. nih.gov These Schiff bases are valuable intermediates in organic synthesis and can also be ligands for metal complexes.

Heterocyclic Systems Synthesis: The compound is a key building block for various heterocyclic systems. A prominent example is the synthesis of substituted imidazo[1,2-a]pyridines. In a common method, 5-methyl-pyridin-2-ylamine is reacted with an α-haloketone. The reaction proceeds via initial N-alkylation of the endocyclic pyridine nitrogen, followed by an intramolecular cyclization involving the exocyclic amino group, and subsequent dehydration to form the aromatic fused-ring system. Studies have shown that 2-amino-5-methylpyridine (B29535) reacts with α-haloketones to produce the corresponding 6-methyl-imidazo[1,2-a]pyridines in good to excellent yields. amazonaws.com

Protonation Equilibria and their Influence on Chemical Behavior

5-Methyl-pyridin-2-ylamine hydrochloride is the salt formed by the protonation of the parent amine. The molecule contains two basic nitrogen atoms: the endocyclic pyridine nitrogen and the exocyclic amino nitrogen. The site of protonation is determined by the relative basicity (pKa of the conjugate acid) of these two centers.

For 2-aminopyridine, the endocyclic nitrogen is significantly more basic than the exocyclic amino group. The addition of an electron-donating methyl group at the 5-position is expected to increase the basicity of both nitrogen atoms. The pKa of the conjugate acid of 2-amino-5-methylpyridine is reported to be approximately 7.22, while a predicted value for the isomeric 5-amino-2-methylpyridine (B47470) is 6.89. chemicalbook.comchemicalbook.com This indicates that in its hydrochloride salt form, 5-methyl-pyridin-2-ylamine is predominantly protonated at the endocyclic pyridine nitrogen.

This protonation has a profound effect on the molecule's reactivity:

Reduced Nucleophilicity of the Ring: Protonation of the ring nitrogen converts the pyridine into a pyridinium ion, which is electron-deficient and thus deactivates the ring toward electrophilic attack.

Enhanced Solubility: The salt form generally exhibits greater solubility in polar protic solvents compared to the free base.

Transition Metal-Catalyzed Coupling Reactions Utilizing this compound

In modern organic synthesis, 5-methyl-pyridin-2-ylamine is a valuable nucleophile for transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-heteroatom bonds. The free base, which can be generated in situ from the hydrochloride salt, is the active nucleophile in these reactions.

The formation of a carbon-nitrogen bond to create N-aryl derivatives of 5-methyl-pyridin-2-ylamine can be efficiently achieved through several named reactions, most notably the Buchwald-Hartwig amination and the Chan-Lam coupling.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction couples an amine with an aryl halide or triflate. wikipedia.org It is a highly versatile method for forming aryl-amine bonds. 5-Methyl-pyridin-2-ylamine can serve as the amine component, reacting with a variety of aryl halides in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.

Chan-Lam Coupling: This copper-catalyzed reaction couples an amine with an aryl boronic acid. wikipedia.orgorganic-chemistry.org A key advantage of the Chan-Lam coupling is that it can often be performed at room temperature and open to the air. organic-chemistry.org 5-Methyl-pyridin-2-ylamine can be effectively coupled with various aryl boronic acids using a copper catalyst (e.g., copper(II) acetate) and a base. nih.gov

The general schemes for these reactions are presented below.

| Reaction Name | Coupling Partners | Catalyst System | General Product |

| Buchwald-Hartwig Amination | Amine + Aryl Halide/Triflate | Palladium Catalyst + Ligand + Base | N-Aryl Amine |

| Chan-Lam Coupling | Amine + Aryl Boronic Acid | Copper Catalyst + Base (optional) + Oxidant (often air) | N-Aryl Amine |

These reactions underscore the utility of this compound as a readily available and reactive building block for the synthesis of more complex molecules, particularly those of interest in medicinal chemistry and materials science.

C-C Bond Formation Reactions

The construction of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, enabling the assembly of complex molecular architectures from simpler precursors. For derivatives of 5-Methyl-pyridin-2-ylamine, particularly its halogenated counterparts, palladium-catalyzed cross-coupling reactions serve as a powerful tool for introducing new carbon-based substituents onto the pyridine ring. These reactions, including the Suzuki, Heck, and Sonogashira couplings, are fundamental in medicinal chemistry and materials science for creating novel compounds with tailored properties.

The reactivity of this compound in these transformations is intrinsically linked to its structure. The amino group at the C2 position and the methyl group at the C5 position electronically influence the pyridine ring, affecting its reactivity in catalytic cycles. For C-C bond formation, a leaving group, typically a halide (e.g., Br, I), is required on the pyridine ring. The hydrochloride salt form of the amine is readily converted to the reactive free base under the basic conditions typically employed in these coupling reactions. The palladium catalyst, often in its Pd(0) oxidation state, initiates the catalytic cycle through oxidative addition to the halo-pyridine. wikipedia.orgwikipedia.org This is followed by transmetalation with a suitable organometallic reagent (in Suzuki and Sonogashira reactions) or migratory insertion of an alkene (in the Heck reaction), and culminates in reductive elimination to yield the C-C coupled product and regenerate the active catalyst. wikipedia.orgwikipedia.org

Detailed research has demonstrated the utility of these reactions for structurally similar compounds. For instance, the Suzuki-Miyaura cross-coupling provides a versatile method for creating biaryl structures. nih.gov Studies on related aminopyridine systems have shown that palladium complexes with phosphine ligands are effective for these transformations. nih.gov Similarly, the Sonogashira coupling allows for the introduction of alkyne moieties, a valuable functional group in organic synthesis, wikipedia.org while the Heck reaction facilitates the vinylation of the pyridine ring. wikipedia.org

The following table summarizes representative examples of C-C bond formation reactions involving derivatives of 2-amino-5-methylpyridine, showcasing the typical reaction partners, conditions, and outcomes.

| Reaction Type | Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|---|

| Suzuki Coupling | 2-Bromo-5-methylpyridine | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | aq. isopropanol | 80 °C | 5-Methyl-2-phenylpyridine | 93 | researchgate.net |

| Suzuki Coupling | 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 °C | 5-Aryl-2-methylpyridin-3-amine derivatives | Moderate to Good | mdpi.com |

Mechanistic Investigations and Computational Chemical Studies of this compound

The study of this compound, a significant chemical intermediate, offers deep insights into reaction mechanisms and molecular reactivity. This article delves into the computational and mechanistic aspects of this compound, focusing on its electronic structure, reaction pathways, and the influence of various factors on its chemical transformations. While direct comprehensive studies on the hydrochloride salt are limited, valuable information can be gleaned from research on its free base, 2-amino-5-methylpyridine, and related aminopyridine systems.

Mechanistic Investigations and Computational Chemical Studies

Mechanistic and computational studies are pivotal in understanding the reactivity and electronic properties of 5-Methyl-pyridin-2-ylamine hydrochloride. Such investigations provide a molecular-level picture of chemical processes, guiding the synthesis of new compounds and the optimization of reaction conditions.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. For 5-Methyl-pyridin-2-ylamine and its hydrochloride salt, these calculations can provide information on molecular geometry, charge distribution, and the energies of molecular orbitals.

Protonation of the 2-amino-5-methylpyridine (B29535) at the pyridine (B92270) nitrogen to form the hydrochloride salt is expected to significantly alter its electronic properties. A computational model could predict the changes in the electron density and the reactivity of the amide bond upon N-protonation. nih.gov

While specific DFT studies on the reaction pathways of this compound are not extensively documented, studies on related aminopyridine derivatives provide a framework for understanding its likely behavior. For instance, the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and α-haloketones is a well-studied reaction. A proposed mechanism involves the initial nucleophilic substitution of the halide by the pyridine nitrogen of the 2-aminopyridine (B139424) derivative. amazonaws.com

In the case of 2-amino-5-methylpyridine, the reaction with α-chloroacetophenone to form 7-methyl-2-phenylimidazo[1,2-a]pyridine (B182874) proceeds with high yield. amazonaws.com A plausible DFT-modeled reaction pathway would involve the following steps:

Nucleophilic attack of the pyridine nitrogen of 2-amino-5-methylpyridine on the α-carbon of the haloketone.

Formation of a pyridinium (B92312) salt intermediate.

Intramolecular cyclization through the attack of the exocyclic amino group on the carbonyl carbon.

Dehydration to yield the final imidazo[1,2-a]pyridine (B132010) product.

The presence of the hydrochloride would likely necessitate an initial deprotonation step for the pyridine nitrogen to act as a nucleophile, or the reaction could proceed through the less nucleophilic protonated form under certain conditions.

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity).

For 2-amino-5-methylpyridine, the HOMO is expected to have significant contributions from the amino group and the pyridine ring, making these sites susceptible to electrophilic attack. The LUMO would be distributed over the pyridine ring, indicating its potential to react with nucleophiles.

Upon protonation to form this compound, the energies of both the HOMO and LUMO are expected to be lowered. This decrease in the HOMO energy would reduce the nucleophilicity of the pyridine nitrogen. Conversely, the lowering of the LUMO energy would make the pyridine ring more susceptible to nucleophilic attack. This modulation of reactivity is a key consequence of forming the hydrochloride salt.

Table 1: Conceptual FMO Energy Changes upon Protonation

| Molecular Species | HOMO Energy | LUMO Energy | HOMO-LUMO Gap | Reactivity Implication |

| 2-Amino-5-methylpyridine | Higher | Higher | Smaller | More nucleophilic pyridine N |

| This compound | Lower | Lower | Larger | Less nucleophilic pyridine N, more electrophilic ring |

This table is a conceptual representation and actual values would require specific DFT calculations.

Kinetic and thermodynamic studies provide quantitative data on reaction rates and equilibria. For reactions involving aminopyridines, kinetic studies have been performed to understand the influence of substituents and solvents. For instance, the kinetics of the reaction of substituted anilines with 2-chloro-5-nitropyridine (B43025) have been studied, revealing the influence of the electronic nature of the substituents on the reaction rate. researchgate.net

A study on the synthesis of imidazo[1,2-a]pyridines from 2-amino-5-methylpyridine and α-haloketones reported reaction times and yields under specific temperature conditions, which provides a basis for a more detailed kinetic analysis. amazonaws.com

Table 2: Reaction Conditions for Imidazo[1,2-a]pyridine Synthesis from 2-Amino-5-methylpyridine

| α-haloketone | Reaction Time (min) | Yield (%) | Reference |

| α-bromoacetophenone | 60 | 70 | amazonaws.com |

| α-chloroacetophenone | 40 | 88 | amazonaws.com |

| 2,2',4'-trichloroacetophenone | - | 65 | amazonaws.com |

These data suggest that the reaction is relatively fast and high-yielding, and a detailed kinetic study could determine the reaction order, rate constants, and activation parameters.

Solvents can significantly influence reaction rates and even alter reaction mechanisms. Studies on aminopyridines have shown that solvent polarity and hydrogen-bonding ability can affect their solubility and reactivity. acs.org For nucleophilic substitution reactions, polar aprotic solvents like DMF or DMSO can accelerate the reaction by solvating the cation while leaving the anion (nucleophile) relatively free. researchgate.net In contrast, polar protic solvents can stabilize both cations and anions through hydrogen bonding, which can sometimes slow down SN2 reactions. libretexts.org

The synthesis of imidazo[1,2-a]pyridines from 2-amino-5-methylpyridine has been successfully carried out under solvent-free conditions, which is an environmentally friendly approach. amazonaws.com This suggests that the reactants are sufficiently reactive without the need for a solvent to facilitate the reaction.

In terms of catalysis, while the aforementioned synthesis of imidazo[1,2-a]pyridines was catalyst-free, other reactions involving aminopyridines often utilize catalysts. For instance, the synthesis of functionalized 2-aminohydropyridines can be catalyzed by a base like triethylamine. nih.gov The proton of the hydrochloride salt in this compound could itself act as a Brønsted acid catalyst in certain reactions, or its presence might necessitate the use of a base to free the nucleophilic sites for reaction.

Coordination Chemistry and Ligand Design

5-Methyl-pyridin-2-ylamine hydrochloride as a Monodentate and Multidentate Ligand Precursor

This compound is the salt form of the active ligand, 5-methyl-pyridin-2-amine. In its neutral form, the molecule can act as a monodentate ligand, typically coordinating to a metal center through the more Lewis basic pyridine (B92270) nitrogen atom. pvpcollegepatoda.org

However, its most significant role is as a precursor to the anionic 5-methyl-2-aminopyridinato ligand. Deprotonation of the amino group creates a powerful bidentate, chelating ligand that binds to a metal center via both the pyridyl and the amido nitrogen atoms. pvpcollegepatoda.orgvot.pl This chelation results in the formation of a stable five-membered ring, a common structural motif in coordination chemistry. The flexibility of this aminopyridinato scaffold allows for its use in creating more complex, multidentate ligands. For instance, two aminopyridine units can be linked together to form bisanionic ligands, which can create well-defined mononuclear complexes analogous to those formed by metallocene systems. vot.pl

Synthesis and Structural Characterization of Metal Complexes

Metal complexes derived from 5-methyl-pyridin-2-amine are typically synthesized through the reaction of the ligand with a metal salt, often a halide or acetate, in a suitable solvent. ekb.eg The deprotonation of the ligand to form the aminopyridinato species can be achieved using a strong base or by a salt elimination reaction with metal-amido or metal-alkyl precursors. vot.pl The resulting complexes are characterized using a variety of spectroscopic and analytical methods, including Infrared (IR) and UV-Vis spectroscopy, Nuclear Magnetic Resonance (NMR), and single-crystal X-ray diffraction, which provides definitive structural information. pvpcollegepatoda.orgnsf.gov

A wide range of transition metal complexes incorporating aminopyridinato ligands have been synthesized. These include complexes with early transition metals like titanium and zirconium, as well as late transition metals such as iron, cobalt, nickel, and copper. vot.plekb.egnsf.gov For example, iron(II) complexes with related amino-pyridine ligands have been prepared by reacting the ligand with an iron(II) chloride precursor in toluene. nsf.gov Similarly, a series of mono(2-aminopyridinato)tris(dimethylamido) titanium complexes have been synthesized via a straightforward protonolysis reaction. acs.org The coordination geometry of these complexes varies depending on the metal ion, its oxidation state, and the stoichiometry of the ligands, with common geometries including octahedral and square planar. pvpcollegepatoda.orgekb.eg

Table 1: Examples of Transition Metal Complexes with Aminopyridine-type Ligands

| Metal | Ligand Type | Synthesis Method | Characterization Techniques | Potential Application | Reference(s) |

| Iron(II) | Amino-pyridine | Metalation in Toluene | X-ray Diffraction, NMR | ATRP Catalysis | nsf.gov |

| Titanium(IV) | 2-Aminopyridinato | Protonolysis | NMR, X-ray Diffraction | Hydroamination Catalysis | acs.org |

| Nickel(II) | 4-Aminopyridine (B3432731) | Reflux in Ethanol | IR, UV-Vis, Magnetic Susceptibility | Catalytic Dye Degradation | ekb.eg |

| Palladium(II) | N-Aryl-2-aminopyridine | C-H Activation | NMR, Mass Spectrometry | Cross-coupling Reactions |

While less common than their transition metal counterparts, aminopyridine ligands also form complexes with main group metals. A notable example is an yttrium "ate" complex that features lithium coordination in its secondary sphere. vot.pl This demonstrates the ligand's ability to participate in the formation of bimetallic structures, where a main group metal can be integrated alongside a transition metal, potentially influencing the complex's reactivity and stability. vot.pl

Electronic and Steric Properties in Coordination Environments

The coordination behavior of the 5-methyl-2-aminopyridinato ligand is governed by a combination of electronic and steric factors. Electronically, the deprotonated ligand features a negative charge that is partially delocalized across the N(amido)-C-N(pyridine) framework. vot.pl This delocalization influences the bond lengths and angles within the chelate ring. Compared to related amidinato ligands which have two equal metal-nitrogen bonds, the aminopyridinato ligand typically forms a shorter bond to the amido nitrogen and a longer bond to the pyridine nitrogen. vot.pl This asymmetry creates a strained N(amido)-Metal-N(pyridine) angle, which can lead to unique reactivity. vot.pl

Catalytic Applications of this compound Metal Complexes

The unique electronic and steric properties of aminopyridinato ligands make their metal complexes promising candidates for catalysis. ekb.egchemimpex.com The ability to fine-tune the ligand scaffold by changing substituents allows for the optimization of catalyst activity and selectivity. vot.pl

Complexes derived from aminopyridines have shown potential in various areas of homogeneous catalysis. For instance, iron(II) complexes bearing amino-pyridine ligands have been successfully employed as catalysts for Atom Transfer Radical Polymerization (ATRP) of styrene. nsf.gov In this context, subtle electronic changes, such as those induced by substituents on the ligand, were found to impact the catalytic rate. nsf.gov

Furthermore, early transition metal complexes, such as those of Titanium(IV), supported by aminopyridinato ligands have been developed as effective catalysts for the intramolecular hydroamination of alkenes. acs.org The steric environment at the metal center, controlled by the ligand, was identified as a critical factor for determining reactivity. acs.org Research has also pointed to the potential for Group 4 metal dichloro complexes with aminopyridinato ligands to act as olefin polymerization catalysts after activation with an aluminum co-catalyst. vot.pl Another study demonstrated that a nickel complex with the isomeric 4-aminopyridine ligand could catalytically degrade organic dyes in wastewater, highlighting the potential environmental applications of this class of compounds. ekb.eg

Table 2: Potential Catalytic Applications of Aminopyridine-Type Metal Complexes

| Catalytic Reaction | Metal Center | Ligand System | Key Finding | Reference(s) |

| Atom Transfer Radical Polymerization (ATRP) | Iron(II) | Amino-pyridine | Ligand electronics influence polymerization rate. | nsf.gov |

| Intramolecular Hydroamination | Titanium(IV) | 2-Aminopyridinato | Steric environment at the metal is critical for reactivity. | acs.org |

| Olefin Polymerization | Group 4 Metals | Aminopyridinato | Proposed as potential catalysts upon activation. | vot.pl |

| Dye Degradation | Nickel(II) | 4-Aminopyridine | Achieved nearly complete removal of orange G dye. | ekb.eg |

Heterogeneous Catalysis

The application of homogeneous catalysts in industrial processes is often hampered by challenges related to catalyst separation from the reaction mixture and recycling. The immobilization of catalytically active metal complexes onto solid supports to create heterogeneous catalysts offers a practical solution to these problems. Ligands derived from 5-methyl-2-aminopyridine have shown promise in the development of such heterogeneous catalytic systems.

A notable example involves the synthesis of a novel heterogeneous copper catalyst. In this work, a ligand was prepared through the reaction of 2-amino-5-methylpyridine (B29535) with chloroacetic acid to yield 2-((5-methyl-pyridin-2-yl)amino)acetic acid (MPAA). This ligand was then complexed with copper(II) ions. The resulting complex was incorporated into a polymer matrix through a one-pot process involving simultaneous polymerization and ring-opening reactions of 3-glycidoxypropyltrimethoxysilane (B1200068) in the presence of 2-pyridinamine. The final material is a highly branched structure composed of silicon and oxygen atoms, interconnected by the pyridylamine-based ligand building blocks. This heterogeneous catalyst demonstrated excellent activity in the click synthesis of 5-substituted 1H-tetrazoles. The catalyst was shown to be reusable, maintaining its structural stability and catalytic efficiency for up to five cycles, highlighting the benefits of heterogenization. nih.gov

Further illustrating the potential of pyridine-based ligands in heterogeneous catalysis, iron complexes of 2,6-bis(imino)pyridyl ligands have been immobilized on mesoporous silica (B1680970), such as MCM-41. mdpi.com Although not directly using a 5-methyl-2-aminopyridine derivative, this work provides a blueprint for the immobilization of structurally related complexes. The heterogenization was achieved by stirring the pre-formed iron complex with the silica support. These supported catalysts were active in the polymerization of olefins. The confinement of the catalytic sites within the pores of the support was found to influence the properties of the resulting polymers. mdpi.com These examples underscore the versatility of aminopyridine-based ligands in creating robust and recyclable heterogeneous catalysts for a range of organic transformations.

Asymmetric Catalysis

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in the pharmaceutical, agrochemical, and fine chemical industries. The development of effective chiral ligands is central to the success of this field. While direct applications of chiral catalysts derived from 5-methyl-pyridin-2-ylamine are not extensively reported, the broader class of chiral aminopyridine ligands has been successfully employed in a variety of asymmetric transformations.

A prominent example is the use of chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone, known as CAMPY and its 2-methyl substituted analogue, Me-CAMPY. nih.govresearchgate.net These ligands, which feature a chiral center adjacent to the amino group, have been coordinated to rhodium to form catalysts for the asymmetric transfer hydrogenation of substituted dihydroisoquinolines. nih.gov These reactions are crucial for the synthesis of biologically active alkaloids. While the enantiomeric excesses achieved were moderate, the catalysts demonstrated high reactivity, providing a basis for the rational design of new chiral catalysts. nih.gov

Another significant advancement in this area is the development of ruthenium(II) complexes bearing 2-(aminomethyl)pyridine-phosphine ligands for asymmetric transfer hydrogenation. acs.orggoogle.com These catalysts, which combine a pyridylamine moiety with a chiral diphosphine, have proven to be highly efficient for the enantioselective reduction of ketones. acs.orggoogle.com For instance, the reduction of methyl-aryl ketones using these catalysts can achieve high turnover frequencies and enantioselectivities up to 94% ee. google.com

The principle of ligand modification is key to developing successful asymmetric catalysts. The introduction of chirality into the ligand scaffold, either in the backbone or through the incorporation of chiral substituents, allows for the creation of a chiral environment around the metal center. This chiral pocket can then discriminate between the two prochiral faces of a substrate, leading to the preferential formation of one enantiomer of the product. The aminopyridine framework provides a versatile platform for such modifications, offering the potential for the development of novel and highly effective asymmetric catalysts. The broader success of chiral aminopyridine derivatives in asymmetric catalysis suggests that chiral ligands derived from 5-methyl-2-aminopyridine could be promising candidates for future research in this area. nih.gov

Advanced Materials Science Applications of 5 Methyl Pyridin 2 Ylamine Hydrochloride Derivatives

Supramolecular Chemistry and Crystal Engineering

The precise control over the arrangement of molecules in the solid state, known as crystal engineering, is fundamental to designing materials with desired properties. The structure of 5-Methyl-pyridin-2-ylamine hydrochloride, featuring hydrogen bond donors (the -NH3+ group) and acceptors (the pyridine (B92270) nitrogen and the chloride anion), makes it an excellent candidate for constructing intricate supramolecular architectures.

Hydrogen Bonding Networks and Intermolecular Interactions

The ability of 2-aminopyridine (B139424) derivatives to form robust hydrogen-bonded structures is well-documented. In the case of this compound, the primary ammonium (B1175870) group can act as a strong hydrogen bond donor, while the pyridine ring nitrogen and the chloride counter-ion serve as acceptors. This arrangement facilitates the formation of extensive one-, two-, or even three-dimensional hydrogen bonding networks.

Research on related aminopyridine systems demonstrates that the interplay between N-H···N, N-H···Cl, and C-H···N interactions governs the final supramolecular assembly. google.commdpi.com The methyl group at the 5-position can also influence the crystal packing through weaker van der Waals forces and by sterically guiding the approach of interacting molecules. The combination of strong, directional hydrogen bonds and weaker, less directional interactions allows for a high degree of control over the resulting crystal structure. acs.org For instance, studies on similar molecules show the formation of dimeric structures, chains, and more complex networks through these interactions. google.com

Table 1: Potential Hydrogen Bonding Interactions in this compound

| Donor | Acceptor | Interaction Type | Potential Supramolecular Motif |

|---|---|---|---|

| -NH3+ | Pyridine N | N-H···N | Chain, Dimer |

| -NH3+ | Cl- | N-H···Cl | Sheet, 3D Network |

| C-H (ring) | Cl- | C-H···Cl | Network Stabilization |

Co-Crystal Formation and Polymorphism Studies

Co-crystallization, the process of combining two or more different molecular components in a single crystal lattice, is a powerful strategy for tuning the physicochemical properties of materials. nih.govnih.gov this compound is a prime candidate for co-crystal formation due to its hydrogen bonding capabilities. By introducing a "co-former" molecule containing complementary functional groups (e.g., carboxylic acids, amides), it is possible to create novel crystalline materials with modified properties such as solubility, stability, and melting point. worktribe.com

The formation of co-crystals is guided by the principle of molecular recognition between the active pharmaceutical ingredient (API) and the co-former. nih.gov Studies on aminopyridine co-crystals have shown that the robust N-H···N and N-H···O hydrogen bonds are often the primary driving forces for assembly. google.comacs.org For example, co-crystals between aminopyridines and dicarboxylic acids often exhibit a predictable hydrogen-bonding pattern, leading to highly ordered structures. worktribe.com

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science. Different polymorphs of the same compound can exhibit vastly different physical properties. While specific polymorphism studies on this compound are not widely reported, the conformational flexibility of the aminopyridine group and the variety of possible hydrogen-bonding arrangements suggest that it could exhibit polymorphic behavior under different crystallization conditions (e.g., solvent, temperature). nih.gov

Polymeric Materials: Integration of this compound Moieties

The incorporation of specific functional moieties into polymer backbones is a key strategy for developing advanced polymeric materials with tailored properties. The structural features of 5-Methyl-pyridin-2-ylamine suggest its potential use in polymer science, either as a monomer or as a functional initiator.

Functional Polymer Synthesis

The amino group of 5-Methyl-pyridin-2-ylamine can be leveraged for the synthesis of functional polymers. For instance, it can react with dianhydrides to form polyimides, a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. researchgate.net The inclusion of the pyridine moiety in the polyimide backbone can enhance properties such as solubility in organic solvents, thermal characteristics, and even introduce potential for metal coordination. researchgate.net

Furthermore, the amino group allows for its derivatization to create a variety of polymerizable monomers. For example, it can be reacted with acryloyl chloride or methacryloyl chloride to produce acrylamide (B121943) or methacrylamide (B166291) monomers, respectively. These monomers can then be polymerized to yield polymers with pendant 5-methyl-pyridin-2-yl groups. Such functional polymers could find applications as metal-ion scavengers, catalysts, or as materials with tunable optical properties.

Polymerization Initiators and Monomers

The 2-aminopyridine structure can serve as a basis for designing polymerization initiators. For example, N-aminopyridinium salts, which can be synthesized from 2-aminopyridine derivatives, have been shown to act as precursors for nitrogen-centered radicals under photoredox catalysis. acs.org These radicals can initiate the polymerization of various monomers. While not specifically demonstrated for the 5-methyl derivative, this presents a plausible route for its use in initiating polymerization reactions.

As a monomer, 5-Methyl-pyridin-2-ylamine can be used in condensation polymerizations. Its difunctional nature (considering the amino group and the potential for reactions on the pyridine ring) allows it to be incorporated into polymer chains. For example, polyamides could be synthesized by reacting the amino group with dicarboxylic acids. The resulting polymers would have the pyridine unit as a recurring feature along the chain, imparting specific properties to the material. researchgate.net

Optoelectronic Materials Incorporating Pyridine Scaffolds

Pyridine-containing compounds are of great interest in the field of optoelectronics due to the electron-deficient nature of the pyridine ring, which can facilitate electron transport. nih.gov The incorporation of pyridine scaffolds into organic light-emitting diodes (OLEDs), for example, has been shown to improve device performance. researchgate.net

Derivatives of this compound could be chemically modified to create materials for optoelectronic applications. The amino group provides a convenient handle for attaching other functional groups to tune the electronic properties of the molecule. For example, by coupling the aminopyridine with other aromatic systems, it is possible to create conjugated molecules with desirable highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels for use in organic electronic devices.

Research on other aminopyridine derivatives has shown their potential as fluorescent materials. nih.gov The fluorescence properties are highly dependent on the substituents on the pyridine and amino groups. By strategic chemical design, it is conceivable to develop derivatives of 5-Methyl-pyridin-2-ylamine that exhibit strong emission in the solid state, making them suitable for applications in OLEDs or as fluorescent sensors. The methyl group, while not electronically active, can influence the solid-state packing and intermolecular interactions, which in turn can affect the photophysical properties of the material.

Table 2: Potential Optoelectronic Applications of 5-Methyl-pyridin-2-ylamine Derivatives

| Application | Role of 5-Methyl-pyridin-2-ylamine Moiety | Potential Advantage |

|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Electron-transporting layer, Emitter host | Enhanced electron injection and transport |

| Organic Photovoltaics (OPVs) | Electron acceptor component | Tunable energy levels for efficient charge separation |

Building Blocks for Fluorescent Dyes and Probes

The inherent fluorescence of the aminopyridine scaffold makes it a promising platform for the design of novel fluorescent dyes and probes. Unsubstituted pyridin-2-amine is known to possess a high quantum yield, making it an attractive core for developing fluorescent materials. nih.gov The introduction of various substituents onto the aminopyridine ring allows for the fine-tuning of its photophysical properties, such as absorption and emission wavelengths, as well as quantum efficiency.

Research into multisubstituted aminopyridines has demonstrated that modifications at different positions of the pyridine ring and the amino group can significantly impact their fluorescence characteristics. nih.gov For instance, the synthesis of 2-amino-6-phenylpyridine-3,4-dicarboxylates with different substituents on the amine group showed variations in quantum yields, although the absorption and emission wavelengths remained largely similar. nih.gov This tunability is crucial for developing probes for specific biological or chemical sensing applications.

While direct studies on fluorescent dyes derived specifically from this compound are not extensively documented in the reviewed literature, the established principles of aminopyridine fluorescence suggest its potential. The methyl group at the 5-position can subtly influence the electronic properties of the pyridine ring, potentially leading to advantageous shifts in the fluorescence spectrum or enhanced quantum yields in its derivatives.

Table 1: Photophysical Properties of Selected Aminopyridine Derivatives

| Compound | Substituent on Amine | Absorption Max (λA, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) |

| 1 | tertiary butyl | 270 | 480 | 0.34 |

| 2 | benzyl group | 270 | 480 | 0.44 |

| 3 | cyclohexyl | 270 | 480 | 0.31 |

| 4 | 4-(trifluoromethyl)phenyl | 270 | 485 | 0.31 |

| 5 | 4-(methyl)phenyl | 270 | 485 | 0.27 |

| 6 | 2-(methyl)phenyl | 270 | 485 | 0.32 |

| Data sourced from a study on multisubstituted aminopyridines. nih.gov |

Components in Organic Light-Emitting Diodes (OLEDs)

The development of efficient and stable materials for Organic Light-Emitting Diodes (OLEDs) is a major focus of materials research. Pyridine-containing compounds are widely utilized in OLEDs as electron-transporting materials or as components of emissive layers due to the electron-deficient nature of the pyridine ring. The incorporation of an amino group, as in 5-methyl-pyridin-2-ylamine, can introduce hole-transporting capabilities, leading to bipolar materials that can improve charge balance within the device and enhance efficiency.

Although specific research detailing the use of this compound derivatives in OLEDs is not prominent in the available literature, the broader class of aminopyridines has been explored. For instance, imidazo[1,2-a]pyridines, which can be synthesized from 2-aminopyridines, have been investigated as fluorescent materials for optoelectronic applications. amazonaws.com The strategic design of molecules incorporating the 5-methyl-pyridin-2-ylamine moiety could lead to new host materials or emitters for OLEDs, potentially influencing properties such as emission color, efficiency, and operational stability. Further research in this area is needed to fully explore the potential of this specific compound's derivatives.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials with high surface areas and tunable structures, making them suitable for a wide range of applications including gas storage, separation, and catalysis. mdpi.com The properties of these frameworks are directly influenced by the geometry and functionality of their organic building blocks, often referred to as linkers.

Pyridine and amine-functionalized molecules are common linkers in the synthesis of both MOFs and COFs. The nitrogen atom in the pyridine ring and the amino group can act as coordination sites for metal ions in MOFs or as reactive sites for the formation of covalent bonds in COFs. nih.govrsc.org For example, pyridine-based COFs have been synthesized and investigated as anode materials for lithium-ion batteries, where the nitrogen and oxygen atoms in the framework provide abundant sites for lithium adsorption. rsc.org

Aromatic amine-functionalized COFs have also been developed for applications such as CO2/N2 separation. nih.govnih.gov The amine groups within the pores of the COF can selectively interact with CO2 molecules, leading to high adsorption selectivity. While direct synthesis of MOFs or COFs using 5-methyl-pyridin-2-ylamine as the primary linker is not extensively reported, its structure presents clear potential. The amino group can be used for forming imine, amide, or other covalent linkages in COFs, while the pyridine nitrogen offers a coordination site for MOF construction. For instance, a pyridine-based COF, TAPP-DBTA-COF, was synthesized through the condensation of 2,4,6-tris(4-aminophenyl)pyridine and 2,5-dibromobenzene-1,4-dicarbaldehyde, showcasing the utility of aminopyridine moieties in constructing porous frameworks for applications like dye removal. rsc.org Furthermore, MOFs have been employed as heterogeneous catalysts in the multi-component synthesis of 2-amino-6-(alkylthio)pyridine-3,5-dicarbonitriles, demonstrating a synergistic relationship between MOF chemistry and pyridine synthesis. nih.gov

The 5-methyl-pyridin-2-ylamine moiety could be incorporated into more complex linker molecules to introduce specific functionalities into the pores of MOFs and COFs, thereby tailoring their properties for targeted applications.

Table 2: Examples of Pyridine-based and Amine-functionalized Porous Frameworks

| Framework Type | Linker/Building Block Example | Application | Key Finding |

| COF | 2,4,6-tris(4-aminophenyl)pyridine | Adsorbent for Rhodamine B | High adsorption capacity due to ordered pore structure and rich adsorption sites. rsc.org |

| COF | 3,3′-diaminobenzidine | CO2/N2 Separation | High CO2/N2 selectivity due to amine-CO2 interactions. nih.gov |

| COF | Not specified (pyridine-based) | Anode for Li-ion batteries | Oxygen and nitrogen atoms in the framework provide abundant sites for lithium adsorption. rsc.org |

| MOF | 5-aminoisophthalic acid | Luminescent Sensing | Luminescence properties vary with the solvent in the structure. mdpi.com |

Future Research Directions and Emerging Paradigms

Innovations in Sustainable Synthesis and Biocatalytic Approaches

The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. For aminopyridines like 5-Methyl-pyridin-2-ylamine, future research is increasingly focused on sustainable and biocatalytic routes that minimize waste, reduce energy consumption, and utilize renewable feedstocks.

Key innovations are anticipated in the realm of biocatalysis , where enzymes are used to perform chemical transformations with high selectivity and under mild conditions. mdpi.comnih.gov Research is underway to develop biocatalytic pathways to substituted pyridines from sustainable sources, such as biomass-derived pyridinedicarboxylic acids. ukri.org This involves identifying and engineering enzymes, like those from Rhodococcus jostii, that can catalyze the formation of the pyridine (B92270) ring. ukri.org Another approach involves using biocatalytic methylation to create specific derivatives. ukri.org The application of biocatalysis offers a greener alternative to traditional metal-catalyzed reactions, providing excellent stereocontrol, which is crucial for pharmaceutical synthesis. mdpi.com

Multicomponent Reactions (MCRs) are also a focal point for sustainable synthesis. nih.gov These one-pot processes are highly efficient, combining three or more reactants to form a complex product in a single step, which minimizes solvent use and waste production. nih.gov Recent developments have demonstrated the synthesis of various 2-aminopyridine (B139424) derivatives using MCRs under solvent-free conditions, highlighting a simple, rapid, and cleaner methodology. nih.gov Future work will likely expand the scope of MCRs to produce a wider array of functionalized aminopyridines with high atom economy.

Catalyst-free synthesis methods are also emerging. For instance, studies have shown that substituted pyridines can be efficiently synthesized by reacting various cyclic ketones with ammonium (B1175870) fluoride (B91410) under mild conditions, showcasing high substrate generality. researchgate.net

| Synthesis Strategy | Key Features | Potential Advantages | Research Focus |

| Biocatalysis | Use of enzymes for chemical transformations. mdpi.com | High selectivity, mild reaction conditions, use of renewable feedstocks. nih.govukri.org | Discovering and engineering enzymes for pyridine ring formation and functionalization. ukri.org |

| Multicomponent Reactions (MCRs) | One-pot synthesis involving three or more reactants. nih.gov | High efficiency, reduced waste, process simplification, minimum waste. nih.gov | Expanding the substrate scope and developing solvent-free conditions. nih.gov |

| Catalyst-Free Synthesis | Reactions proceeding without a catalyst, often under mild conditions. researchgate.net | Reduced cost, simplified purification, lower environmental impact. google.comgoogle.com | Exploring new catalyst-free reaction pathways for pyridine derivatives. researchgate.net |

| Nanocatalysis | Use of nanoparticles as catalysts in synthesis. rsc.org | High activity and selectivity due to large surface area. | Developing novel nanocatalysts for multicomponent synthesis of polysubstituted pyridines. rsc.org |

Integration into Nanotechnology and Hybrid Functional Materials

The unique electronic and coordinating properties of the aminopyridine scaffold make it an excellent candidate for incorporation into advanced materials. A significant emerging trend is the integration of 5-Methyl-pyridin-2-ylamine derivatives into nanotechnology and the creation of hybrid functional materials, particularly Metal-Organic Frameworks (MOFs).

Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters linked by organic ligands. Amine-functionalized ligands are particularly valuable in MOF synthesis. rsc.org The amino group can serve as a basic site for CO2 capture, act as a catalytic center, or be a point of attachment for further functionalization. rsc.orgacs.org Researchers are exploring the use of aminopyridine derivatives as ligands to create MOFs with tailored properties for applications in gas storage, separation, and catalysis. rsc.orgnih.gov For example, alkylaminopyridine-modified aluminum aminoterephthalate MOFs have been developed as components of reactive, self-detoxifying materials. acs.org These MOFs can be covalently attached to surfaces like fabrics or gloves to create protective equipment. acs.org

Future research will focus on designing and synthesizing novel MOFs where aminopyridine units are integral to the framework. nih.gov This includes creating mesoporous MOFs with large channels capable of encapsulating other molecules, such as drugs, for controlled release applications. nih.gov The ability to tune the pore size, shape, and chemical environment by selecting specific substituted pyridine ligands is a key advantage that will be heavily exploited. nih.gov

| Material Type | Role of Aminopyridine | Emerging Applications | Research Direction |

| Metal-Organic Frameworks (MOFs) | Acts as an organic linker or functional group within the pores. rsc.org | Gas capture (CO2), catalysis, chemical sensing, drug delivery. rsc.orgnih.gov | Design of MOFs with specific topologies and active sites using functionalized aminopyridines. acs.orgnih.gov |

| Hybrid Materials | Covalently attached to surfaces or integrated into polymers. acs.org | Self-detoxifying surfaces, reactive adhesives, functional coatings. acs.org | Developing methods for robustly integrating aminopyridine-containing MOFs onto various substrates. acs.org |

| Nanocatalysts | As a component in the synthesis of catalytically active nanoparticles. rsc.org | Green chemistry, fine chemical synthesis. rsc.org | Synthesis of polysubstituted pyridines using nanocatalysts in multicomponent reactions. rsc.org |

Deeper Understanding of Complex Reaction Systems and Intermediates

While many synthetic routes to aminopyridines are established, a deeper, mechanistic understanding of the complex reaction systems and the transient intermediates involved is crucial for process optimization and innovation. Future research will increasingly employ advanced analytical and spectroscopic techniques to elucidate these reaction pathways.

For instance, in the multicomponent synthesis of 2-aminopyridines, a proposed mechanism involves the initial Knoevenagel reaction of an enaminone with malononitrile (B47326) to form an intermediate, which then reacts with a primary amine, cyclizes, and finally aromatizes to yield the pyridine structure. nih.gov Investigating these steps in detail can lead to improved yields and selectivity.

A particularly interesting area of study involves N-aminopyridinium salts . These have emerged as versatile bifunctional reagents that possess both nucleophilic and latent electrophilic or radical character due to the reducible N-N bond. Understanding their reactivity in photocatalyzed and metal-catalyzed transformations is a key area of research, opening up novel pathways for C-N bond formation. A process for preparing 2-amino-5-methylpyridine (B29535) involves the formation of a trimethyl-(5-methyl-pyridin-2-yl)-ammonium chloride intermediate, which is subsequently reacted with hydrogen bromide. google.comgoogle.com Elucidating the precise mechanism of this dealkylation and rearrangement is essential for optimizing the reaction conditions.

Future work will likely involve in-situ reaction monitoring using techniques like NMR and mass spectrometry, coupled with computational modeling, to identify and characterize short-lived intermediates and transition states. This knowledge will be instrumental in designing more efficient and controlled synthetic processes.

Computational Design of Novel Derivatives with Tailored Properties

The synergy between experimental synthesis and computational chemistry is a powerful paradigm for accelerating the discovery of new molecules with desired functions. For 5-Methyl-pyridin-2-ylamine hydrochloride, computational tools are becoming indispensable for designing novel derivatives with tailored biological or material properties before they are ever synthesized in a lab.

Quantitative Structure-Activity Relationship (QSAR) studies are a prime example. nih.gov By developing 3D-QSAR models, researchers can correlate the structural features of a series of 2-aminopyridine derivatives with their biological activity, such as their ability to inhibit a specific enzyme like c-Met kinase. nih.govrsc.org These models, often combined with Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide contour maps that guide the design of new, more potent compounds. nih.gov

Molecular docking and molecular dynamics (MD) simulations provide further insights at the atomic level. nih.govnih.gov These methods are used to predict how a designed aminopyridine derivative will bind to a biological target, identifying key interactions like hydrogen bonds and electrostatic forces that are crucial for its activity. nih.gov For example, docking studies have been used to understand how 2-aminopyridine derivatives interact with key residues in enzymes, and this information is used to refine their structure for enhanced potency and selectivity. rsc.orgnih.gov Computational studies using methods like Density Functional Theory (DFT) are also employed to understand the fundamental electronic properties and charge distribution of aminopyridines, which influences their reactivity and intermolecular interactions. researchgate.net

Looking ahead, the integration of artificial intelligence and machine learning with these computational methods will enable the rapid screening of vast virtual libraries of aminopyridine derivatives, predicting their properties and prioritizing the most promising candidates for synthesis and testing. rsc.org

| Computational Method | Application for Aminopyridine Derivatives | Key Insights Provided |

| 3D-QSAR (CoMFA/CoMSIA) | Predicting the biological activity of novel derivatives based on their 3D structure. nih.govrsc.org | Identifies structural features that increase or decrease activity, guiding rational drug design. nih.gov |

| Molecular Docking | Simulating the binding pose of a ligand within the active site of a target protein. nih.govnih.gov | Reveals key binding interactions (e.g., hydrogen bonds, hydrophobic contacts) and predicts binding affinity. nih.gov |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the ligand-protein complex over time. nih.govrsc.org | Assesses the stability of the binding pose and provides a more realistic view of the interaction. rsc.org |

| Density Functional Theory (DFT) | Calculating electronic structure, charge distribution, and reactivity parameters. researchgate.net | Provides fundamental understanding of molecular properties and reaction mechanisms. researchgate.net |

Q & A

Q. What analytical methods are recommended for purity assessment of 5-methyl-pyridin-2-ylamine hydrochloride in research settings?

- Methodology : Reverse-phase high-performance liquid chromatography (RP-HPLC) is widely used for purity analysis. Key parameters include column selection (C18 columns), mobile phase optimization (e.g., acetonitrile-phosphate buffer), and UV detection at 254 nm. Validation should follow ICH guidelines, including linearity (R² ≥0.999), precision (%RSD <2%), and accuracy (recovery 98–102%) .

- Supporting Data : Pharmacopeial standards for similar hydrochlorides (e.g., dopamine HCl) require tests for sulfated ash (<1.0 mg/g), loss on drying (<5.0 mg/g), and chloride ion verification via silver nitrate titration .

Q. How should researchers handle and store this compound to ensure stability?

- Protocol : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at 0–4°C. Stability studies for pyridine derivatives suggest monitoring for hygroscopicity and thermal decomposition via thermogravimetric analysis (TGA). Avoid prolonged exposure to humidity (>60% RH) .

- Safety : Use PPE (gloves, goggles) due to potential respiratory irritation. Follow OSHA HCS guidelines for spills: neutralize with sodium bicarbonate and dispose via licensed hazardous waste facilities .

Q. What spectroscopic techniques are suitable for structural characterization of this compound?

- Approach :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl group at C5, amine at C2). Compare with pyridine derivatives in databases (e.g., δ ~8.3 ppm for H6 in D₂O).

- FT-IR : Detect NH₂ stretches (~3350 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹).

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

- Strategy : Perform systematic solubility studies across solvents (water, DMSO, ethanol) under controlled conditions (25°C, 50°C). Use dynamic light scattering (DLS) to detect aggregation. Cross-validate with computational models (e.g., COSMO-RS) to predict solvent interactions .

- Case Study : For analogous compounds (e.g., 5-chloro-2-methoxy-pyridines), discrepancies arise from polymorphic forms. X-ray crystallography (e.g., monoclinic P21/c space group) can identify crystal packing effects .

Q. What synthetic routes optimize yield for this compound while minimizing impurities?

- Pathways :

- Route A : Direct amination of 5-methyl-2-chloropyridine using NH₃/EtOH under microwave irradiation (80°C, 12 h). Monitor intermediates via TLC.

- Route B : Reductive amination of 5-methyl-2-pyridinecarboxaldehyde with NaBH₄/HCl.

Q. How does the hydrochloride salt form influence the compound’s bioactivity in pharmacological assays?

- Mechanistic Insight : The hydrochloride salt enhances aqueous solubility, improving bioavailability. In vitro assays (e.g., kinase inhibition) should compare free base vs. salt forms. For example, pyridoxal hydrochloride shows altered binding affinity due to protonation at physiological pH .

- Experimental Design : Conduct dose-response studies (IC₅₀ determination) in buffer systems (pH 7.4) and assess stability via LC-MS over 24 hours .

Q. What environmental and toxicity risks are associated with this compound, and how should they be mitigated?

- Risk Assessment : Pyridine derivatives often exhibit acute toxicity (e.g., LC₅₀ ~200 mg/kg in rats). Follow WGK 3 guidelines for aquatic toxicity: limit disposal concentrations to <1 ppm. Use biodegradability assays (OECD 301F) to evaluate environmental persistence .

- Mitigation : Employ closed-system synthesis and catalytic methods to reduce waste. Collaborate with waste management firms for incineration (≥1200°C) to prevent dioxin formation .

Methodological Notes

- Data Validation : Cross-reference analytical results with peer-reviewed databases (e.g., PubChem, Reaxys) and adhere to ISO 17025 standards for lab accreditation.

- Contradiction Management : When conflicting data arise (e.g., solubility vs. stability), prioritize primary literature over vendor specifications and replicate experiments under identical conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.